PD 168368

Beschreibung

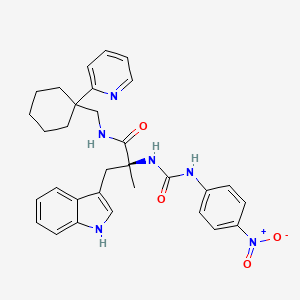

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXUTWMFMAQJO-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of PD 168368: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168368 is a potent and selective non-peptide competitive antagonist of the neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). Its primary mechanism of action involves the direct blockade of NMB-R, thereby inhibiting the physiological effects of its endogenous ligand, neuromedin B (NMB). This antagonism has been shown to modulate downstream signaling pathways, including the mTOR/p70S6K/4EBP1 and AKT/GSK-3β cascades, which are implicated in cell growth, migration, and survival. Notably, this compound also exhibits off-target activity as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the innate immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Primary Mechanism of Action: Neuromedin B Receptor Antagonism

This compound functions as a competitive antagonist at the neuromedin B receptor. This means it binds to the receptor at the same site as the endogenous ligand, neuromedin B, but does not activate the receptor. By occupying the binding site, this compound prevents NMB from binding and initiating the downstream signaling cascade. Studies have demonstrated that this compound competitively inhibits NMB binding across various species.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of this compound for Bombesin Receptor Subtypes

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference(s) |

| NMB-R (BB1) | This compound | Ki | 15 - 45 | Human, Mouse, Rat | [1][2] |

| This compound | IC50 | 96 | Human | [2][3] | |

| GRP-R (BB2) | This compound | IC50 | 3500 | Human | |

| BRS-3 (BB3) | This compound | Ki | >10,000 | Human |

Data indicates high affinity and selectivity for NMB-R over other bombesin receptor subtypes.

Downstream Signaling Pathways Modulated by NMB-R Antagonism

In the context of cancer biology, particularly in breast cancer cell lines such as MDA-MB-231, antagonism of NMB-R by this compound has been shown to inhibit key signaling pathways involved in cell proliferation, migration, and invasion. Specifically, this compound (at a concentration of 10 µM) suppresses the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways. This leads to a reduction in epithelial-mesenchymal transition (EMT), characterized by the upregulation of E-cadherin and downregulation of vimentin.

Off-Target Activity: Formyl Peptide Receptor Agonism

Interestingly, this compound demonstrates a potent agonistic effect on formyl peptide receptors (FPRs), which are G protein-coupled receptors primarily involved in chemotaxis and the inflammatory response. This activity is considered an off-target effect relative to its intended antagonism of NMB-R.

Quantitative Analysis of FPR Agonism

The agonist activity of this compound on FPRs has been quantified, revealing nanomolar potency, particularly for FPR1 and FPR2.

Table 2: Agonist Activity (EC50) of this compound on Formyl Peptide Receptors

| Receptor Subtype | Parameter | Value (nM) | Reference(s) |

| FPR1 | EC50 | 0.57 | |

| FPR2 | EC50 | 0.24 | |

| FPR3 | EC50 | 2.7 |

EC50 values indicate the concentration of this compound required to elicit a half-maximal response.

Downstream Signaling of Formyl Peptide Receptors

Activation of FPRs by agonists like this compound typically leads to the activation of Gαi proteins, which in turn stimulates downstream signaling cascades involving phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and activation of protein kinase C (PKC). This signaling is crucial for cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay for NMB-R

This assay is used to determine the binding affinity (Ki) of this compound for the neuromedin B receptor.

-

Cell Lines: CHO cells or Swiss 3T3 cells stably expressing the human, rat, or mouse NMB receptor.

-

Radioligand: ¹²⁵I-labeled [D-Tyr⁰]NMB.

-

Procedure:

-

Prepare cell membranes from the transfected cell lines.

-

Incubate the cell membranes with a fixed concentration of ¹²⁵I-[D-Tyr⁰]NMB and varying concentrations of this compound in a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 0.2% BSA, 5 mM MgCl₂, and protease inhibitors).

-

Incubate for 60 minutes at room temperature to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.1% polyethylenimine.

-

Wash the filters with ice-cold wash buffer (e.g., 25 mM HEPES, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled NMB (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize NMB-induced calcium release or to directly stimulate calcium release via FPRs.

-

Cell Lines: For NMB-R antagonism: Cells expressing NMB-R (e.g., C6 glioma cells or transfected CHO cells). For FPR agonism: Human neutrophils or HL-60 cells transfected with human FPR1, FPR2, or FPR3.

-

Fluorescent Dye: Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a buffer (e.g., HEPES-buffered saline) for 60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

For NMB-R Antagonism: Pre-incubate the cells with varying concentrations of this compound for 15 minutes. Then, stimulate the cells with a fixed concentration of NMB (e.g., 10 nM) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

For FPR Agonism: Directly add varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration.

-

The fluorescence signal is typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm for Fluo-4. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm.

-

Calculate the EC50 for agonistic activity or the IC50 for antagonistic activity from the dose-response curves.

-

Boyden Chamber Migration Assay

This assay is used to assess the effect of this compound on the migratory and invasive capacity of cancer cells.

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Procedure:

-

For invasion assays, coat the upper surface of the Transwell membrane with a basement membrane extract (e.g., Matrigel). For migration assays, the membrane is left uncoated.

-

Starve the MDA-MB-231 cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 5 µM) and seed them into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

-

Conclusion

This compound is a well-characterized small molecule with a dual mechanism of action. Its primary, intended activity is as a potent and selective competitive antagonist of the neuromedin B receptor, which has shown potential in inhibiting cancer cell migration and invasion by modulating the mTOR and AKT signaling pathways. Concurrently, it acts as a potent agonist of formyl peptide receptors, an off-target effect that could have implications for inflammatory and immune responses. This detailed technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and utilize this compound in their studies. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise summary of the complex biological processes involved.

References

A Comprehensive Technical Guide to PD 168368: A Selective Neuromedin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168368 is a potent, selective, and competitive nonpeptide antagonist of the neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the NMB-R signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NMB-R antagonism.

Introduction to Neuromedin B and its Receptor

Neuromedin B (NMB) is a mammalian bombesin-like peptide that exerts a wide range of physiological effects through its high-affinity G protein-coupled receptor, the NMB-R.[1] These effects include the regulation of smooth muscle contraction, exocrine and endocrine secretions, body temperature, and cell growth.[1] The NMB-R is primarily coupled to the Gq family of G proteins, and its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] Dysregulation of the NMB/NMB-R axis has been implicated in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention.

This compound: A Selective NMB-R Antagonist

This compound is a nonpeptide small molecule that acts as a potent and selective antagonist at the NMB-R.[2] Its competitive binding to the receptor effectively blocks the downstream signaling initiated by NMB, thereby inhibiting its physiological and pathophysiological effects.[2]

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity (Ki) of this compound for Bombesin Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| NMB-R (BB1) | Human | 15 - 45 | |

| NMB-R (BB1) | Mouse | 15 - 45 | |

| NMB-R (BB1) | Rat | 15 - 45 | |

| GRP-R (BB2) | Human | > 1000 | |

| GRP-R (BB2) | Mouse | > 1000 | |

| GRP-R (BB2) | Rat | > 1000 | |

| BRS-3 (BB3) | Human | > 10,000 |

Table 2: Inhibitory Concentration (IC50) of this compound

| Assay | Cell Line/System | IC50 (nM) | Reference |

| NMB-induced Ca2+ mobilization | Cells with NMB-R | ~96 | |

| NMB binding inhibition | NMB-R expressing cells | Not explicitly stated | |

| GRP binding inhibition | GRP-R expressing cells | ~3500 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Effect | Reference |

| Mice | Breast Cancer Metastasis | 1.2 mg/kg; intraperitoneal injection for 30 days | Inhibited metastasis of breast cancer. | |

| Rats | NMB-induced scratching | 0.3 - 3 nmol; intracerebroventricular | Dose-dependently antagonized scratching elicited by NMB. |

NMB-R Signaling and Antagonism by this compound

The following diagrams illustrate the NMB-R signaling pathway and the mechanism of its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

This protocol is adapted from the general methods described for GPCR radioligand binding assays and should be optimized for specific cell lines and equipment.

Objective: To determine the binding affinity (Ki) of this compound for the NMB receptor.

Materials:

-

Cell membranes prepared from cells expressing the NMB receptor.

-

Radioligand: [125I]-Tyr4-bombesin or a similar NMB-R specific radioligand.

-

This compound stock solution (in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled NMB (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine in the following order:

-

Assay Buffer.

-

This compound at various concentrations (for competition assay) or buffer (for saturation assay).

-

A fixed concentration of radioligand (typically at or below its Kd for competition assays) or varying concentrations for saturation assays.

-

Cell membranes (protein concentration to be optimized, typically 20-50 µg per well).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

For competition assays, plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol is a general guideline for measuring changes in intracellular calcium upon NMB-R activation and its inhibition by this compound.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit NMB-induced intracellular calcium mobilization.

Materials:

-

Cells expressing NMB-R (e.g., CHO-NMBR or a relevant cancer cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

NMB stock solution.

-

This compound stock solution.

-

A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading:

-

Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Remove the growth medium from the cells and add the dye loading solution.

-

Incubate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Wash the cells with Assay Buffer to remove excess dye.

-

Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject a concentration of NMB that elicits a submaximal response (EC80) into the wells.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the NMB response against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Western Blot Analysis

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of downstream signaling proteins like those in the mTOR pathway.

Objective: To determine if this compound inhibits NMB-induced phosphorylation of downstream signaling molecules.

Materials:

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells).

-

NMB.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with NMB in the presence or absence of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Off-Target Effects

It is important to note that while this compound is highly selective for the NMB-R over other bombesin receptor subtypes, it has been shown to act as a mixed agonist for formyl-peptide receptors (FPRs) with high potency (EC50 values of 0.57, 0.24, and 2.7 nM for FPR1, FPR2, and FPR3, respectively). This off-target activity should be taken into consideration when interpreting experimental results and considering the therapeutic applications of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the neuromedin B receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations. This technical guide provides a centralized resource of its pharmacological properties and the experimental methodologies for its characterization, which should aid in the design and interpretation of future studies aimed at exploring the therapeutic potential of NMB-R antagonism. Researchers should remain mindful of its off-target effects on formyl-peptide receptors in their experimental designs.

References

PD 168368: A Technical Guide to its Binding Affinity for Neuromedin B and Gastrin-Releasing Peptide Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the non-peptide antagonist, PD 168368, for the Neuromedin B receptor (NMB-R) and the Gastrin-Releasing Peptide receptor (GRP-R). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support research and development efforts in pharmacology and drug discovery.

Executive Summary

This compound is a potent and selective competitive antagonist of the Neuromedin B receptor (NMB-R).[1][2][3] Quantitative binding assays demonstrate that this compound exhibits a significantly higher affinity for NMB-R compared to the Gastrin-Releasing Peptide receptor (GRP-R), establishing its selectivity. Both NMB-R and GRP-R are G protein-coupled receptors (GPCRs) that primarily signal through the Gαq pathway, leading to the activation of phospholipase C and subsequent downstream signaling cascades. The differential binding affinity of this compound makes it a valuable tool for distinguishing the physiological and pathological roles of NMB-R from those of GRP-R.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for NMB-R and GRP-R has been determined through competitive radioligand binding assays. The data consistently demonstrates a higher affinity for NMB-R.

| Receptor | Ligand | Parameter | Value (nM) | Selectivity (over GRP-R) |

| Neuromedin B Receptor (NMB-R) | This compound | Ki | 15 - 45[1][3] | ~30-60 fold |

| Neuromedin B Receptor (NMB-R) | This compound | IC50 | 96 | |

| Gastrin-Releasing Peptide Receptor (GRP-R) | This compound | IC50 | 3500 |

Ki: Inhibitory constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an assay using cell membrane preparations expressing the target receptor.

Objective:

To determine the inhibitory constant (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to NMB-R or GRP-R.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing either human NMB-R or GRP-R.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 125I-[Tyr4]-bombesin for GRP-R, or a suitable radiolabeled NMB analogue for NMB-R).

-

Unlabeled Ligand (Competitor): this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radioactive ligand known to bind to the receptor (e.g., unlabeled bombesin or neuromedin B).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For determining non-specific binding, add a saturating concentration of an unlabeled reference ligand instead of this compound.

-

For determining total binding, add assay buffer instead of any competitor.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Both NMB-R and GRP-R are members of the G protein-coupled receptor superfamily and share a common primary signaling pathway through the Gq alpha subunit.

Upon binding of their respective endogenous ligands (Neuromedin B or Gastrin-Releasing Peptide), the receptors undergo a conformational change, which activates the associated heterotrimeric G protein. The Gαq subunit dissociates and activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

As a competitive antagonist, this compound binds to the NMB-R and prevents the binding of Neuromedin B, thereby inhibiting the initiation of this signaling cascade.

NMB-R and GRP-R Gq signaling pathway and the antagonistic action of this compound.

Conclusion

This compound serves as a critical pharmacological tool for the specific investigation of Neuromedin B receptor function. Its high affinity and selectivity for NMB-R over GRP-R allow for the delineation of the distinct roles these closely related receptors play in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.

References

chemical structure and properties of PD 168368

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and biological activities of PD 168368, a potent and selective nonpeptide antagonist of the neuromedin B receptor (NMB-R). It also details its activity as a formyl peptide receptor (FPR) agonist. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its associated signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is a synthetic, non-peptoid small molecule. Its chemical identity and core properties are summarized below.

| Property | Value |

| IUPAC Name | (S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide[1][2] |

| SMILES String | O=C(--INVALID-LINK--(CC1=CNC2=C1C=CC=C2)NC(NC3=CC=C(C=C3)--INVALID-LINK--=O)=O)NCC4(CCCCC4)C5=NC=CC=C5[3] |

| Molecular Formula | C31H34N6O4[1] |

| Molecular Weight | 554.65 g/mol |

| CAS Number | 204066-82-0 |

| Purity | ≥96% (HPLC) |

| Synonyms | PD168368, (S)-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide |

Biological Activity and Mechanism of Action

This compound exhibits a dual pharmacology, acting as a potent antagonist at the Neuromedin B receptor (NMB-R, also known as BB1) and as an agonist at Formyl Peptide Receptors (FPRs).

Neuromedin B Receptor (NMB-R) Antagonism

This compound is a potent, competitive, and selective antagonist of the NMB-R. It competitively inhibits the binding of neuromedin B to its receptor, thereby blocking downstream signaling cascades. This antagonism has been shown to inhibit the proliferation of various cancer cell lines, including C6 glioma cells and lung cancer cells. In breast cancer cells, this compound suppresses migration and invasion, and reduces the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin.

Formyl Peptide Receptor (FPR) Agonism

Interestingly, this compound also functions as a mixed agonist for FPR1, FPR2, and FPR3. This agonistic activity can stimulate intracellular calcium release in human neutrophils and induce chemotaxis.

Signaling Pathways

The primary mechanism of action of this compound as an NMB-R antagonist involves the inhibition of NMB-induced intracellular signaling. This includes the blockade of cytosolic calcium elevation and c-fos mRNA elevation. Furthermore, in breast cancer cells, this compound has been shown to suppress the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways. This compound can also inhibit the transactivation of the Epidermal Growth Factor Receptor (EGFR) in lung cancer cells, a process that can be mediated by matrix metalloproteases (MMPs) and Src kinase.

References

PD 168368: A Nonpeptide Peptoid Antagonist at the Core of Neuromedin B Receptor Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: PD 168368 is a potent and selective nonpeptide peptoid antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor. Its development has been instrumental in elucidating the physiological roles of neuromedin B (NMB) and has positioned it as a valuable tool in neuroscience and cancer research. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Data Presentation: Quantitative Pharmacology of this compound

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the NMB receptor across various species. It acts as a competitive antagonist, effectively blocking the actions of the endogenous ligand, NMB.[1][2] Interestingly, this compound also exhibits agonist activity at formyl peptide receptors (FPRs), a family of G protein-coupled receptors involved in the innate immune response.[3][4][5]

Table 1: Antagonist Activity at Bombesin Receptors

| Receptor Subtype | Species | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| NMB-R (BB1) | Human, Mouse, Rat, Frog | Various | Binding | Ki | 15 - 45 | |

| NMB-R (BB1) | Not Specified | Not Specified | Binding | IC50 | 96 | |

| NMB-R (BB1) | Rat | C6 glioblastoma cells | Binding | IC50 | 40 | |

| GRP-R (BB2) | Human, Mouse, Rat, Frog | Various | Binding | Ki | 30- to 60-fold lower affinity than NMB-R | |

| GRP-R (BB2) | Not Specified | Not Specified | Binding | IC50 | 3500 | |

| GRP-R (BB2) | Human | NCI-H1299 lung cancer cells | Binding | IC50 | 1500 | |

| BRS-3 (BB3) | Human, Mouse, Rat, Frog | Various | Binding | Ki | >300-fold lower affinity than NMB-R | |

| BRS-4 (BB4) | Frog | Various | Binding | Ki | >300-fold lower affinity than NMB-R |

Table 2: Agonist Activity at Formyl Peptide Receptors (FPRs)

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |

| FPR1 | Human | Functional | EC50 | 0.57 | |

| FPR2 | Human | Functional | EC50 | 0.24 | |

| FPR3 | Human | Functional | EC50 | 2.7 |

Key Experimental Protocols

The characterization of this compound has relied on a suite of standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (for NMB-R Antagonism)

This assay is used to determine the binding affinity (Ki) of this compound for the NMB receptor.

Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the NMB receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMB receptor ligand (e.g., ¹²⁵I-Tyr⁴-bombesin), and varying concentrations of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NMB.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (for Functional Antagonism)

This assay assesses the ability of this compound to block NMB-induced increases in intracellular calcium, a key downstream signaling event of NMB receptor activation.

Protocol:

-

Cell Preparation:

-

Plate cells expressing the NMB receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells to allow for dye uptake and de-esterification.

-

-

Compound Addition and Fluorescence Measurement:

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of NMB.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by quantifying the reduction in the NMB-induced calcium response.

-

Data are plotted as a concentration-response curve to determine the IC50 of this compound for inhibiting the NMB response.

-

Cell Proliferation (MTT) Assay

This assay is used to evaluate the effect of this compound on cell viability and proliferation, particularly in cancer cell lines where NMB signaling can be a growth factor.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound, NMB, or a combination of both. Include appropriate vehicle controls.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

-

MTT Addition and Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

The effect of this compound on cell proliferation is determined by comparing the absorbance of treated wells to control wells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

NMB Receptor Antagonism by this compound

Caption: NMBR Antagonism by this compound.

FPR Agonist Activity of this compound

Caption: FPR Agonist Activity of this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

This compound remains a cornerstone in the study of neuromedin B signaling. Its high affinity and selectivity for the NMB receptor, combined with its competitive antagonist properties, make it an invaluable pharmacological tool. The dual activity of this compound as an agonist for formyl peptide receptors adds another layer of complexity and potential for investigation into the interplay between the nervous and immune systems. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals working with this important molecule. The provided data and methodologies should facilitate further research into the therapeutic potential of targeting the neuromedin B receptor in various disease states.

References

- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of Neuromedin B and Its Pharmacological Inhibition by PD 168368

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuromedin B (NMB) is a bombesin-like peptide with a wide array of physiological functions mediated through its high-affinity G-protein coupled receptor, the Neuromedin B receptor (NMBR). This technical guide provides an in-depth overview of the physiological roles of NMB, its signaling pathways, and the characteristics of its potent and selective antagonist, PD 168368. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Introduction to Neuromedin B

First isolated from porcine spinal cord, Neuromedin B (NMB) is a decapeptide that is widely distributed throughout the central nervous system and the gastrointestinal tract.[1] As a member of the bombesin-like peptide family, NMB is involved in a diverse range of biological processes.[2] Its actions are mediated by the NMB receptor (NMBR), a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[1][3]

Physiological Roles of Neuromedin B

NMB plays a crucial role in regulating numerous physiological functions, including:

-

Exocrine and Endocrine Secretions: NMB influences the release of various hormones and secretory products.[1]

-

Smooth Muscle Contraction: It is involved in the contraction of smooth muscles in the gastrointestinal and urogenital tracts.

-

Metabolic Regulation: NMB participates in the regulation of feeding behavior, body temperature, blood pressure, and blood glucose levels. Studies in NMBR-deficient mice have provided further insights into its role in these processes.

-

Cell Growth and Proliferation: NMB can act as a growth factor, and its signaling is implicated in the proliferation of both normal and cancerous cells.

-

Nociception: Emerging evidence suggests a role for NMB in pain signaling pathways, particularly in neurogenic inflammation and thermal nociception.

-

Cancer: NMB and its receptor are often overexpressed in various cancers, including lung, prostate, and pancreatic cancers, where they are thought to promote tumor growth and metastasis.

The Neuromedin B Signaling Pathway

The binding of NMB to its receptor, NMBR, initiates a signaling cascade characteristic of Gq protein-coupled receptors.

-

Receptor Activation: NMB binding induces a conformational change in the NMBR.

-

G-Protein Activation: This activates the associated heterotrimeric Gq protein, leading to the exchange of GDP for GTP on the α-subunit.

-

Downstream Effectors: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Responses: These signaling events lead to a variety of cellular responses, including gene expression, DNA synthesis, and cell proliferation.

In certain contexts, NMBR activation has also been shown to involve other signaling molecules like AMP-activated protein kinase (AMPK) and protein kinase A (PKA).

Neuromedin B Signaling Pathway

This compound: A Potent NMBR Antagonist

This compound is a non-peptide, competitive antagonist of the NMBR. It exhibits high affinity and selectivity for the NMBR over the related gastrin-releasing peptide receptor (GRPR).

Quantitative Data on this compound Activity

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 15-45 nM | Human, Mouse, Rat NMBR | |

| IC50 (NMBR) | 96 nM | Not Specified | |

| IC50 (GRPR) | 3500 nM | Not Specified | |

| Inhibition of NMB-induced Ca2+ elevation | Effective at inhibiting 10 nM NMB | Not Specified | |

| Inhibition of NMB-induced c-fos mRNA | Effective at inhibiting 100 nM NMB | Not Specified | |

| Inhibition of NMB-induced FAK phosphorylation | Dose-dependent inhibition of 100 nM NMB | Not Specified | |

| Inhibition of C6 cell proliferation | Potent inhibition | C6 glioma cells | |

| Inhibition of colony formation | Significant at 1 µM | C6 glioma cells | |

| Inhibition of breast cancer cell migration | Effective at 5 µM | MDA-MB-231 | |

| Inhibition of breast cancer cell invasion | Effective at 5 µM | MDA-MB-231 | |

| Inhibition of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways | Effective at 10 µM | MDA-MB-231 | |

| In vivo inhibition of breast cancer metastasis | 1.2 mg/kg (i.p. for 30 days) | Mice |

Mechanism of Action of this compound

This compound acts by competitively binding to the NMBR, thereby preventing NMB from binding and activating the receptor. This blockade inhibits the downstream signaling cascade, including the mobilization of intracellular calcium and the activation of other signaling pathways. Consequently, this compound effectively antagonizes the physiological effects of NMB, such as cell proliferation and migration.

Inhibition of NMBR by this compound

Experimental Protocols

This section provides an overview of key experimental methodologies used to study NMB and this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the NMBR.

-

Protocol Outline:

-

Prepare cell membranes from cells expressing the NMBR.

-

Incubate the membranes with a radiolabeled NMB analog (e.g., 125I-[D-Tyr0]NMB) in the presence of varying concentrations of unlabeled this compound.

-

After incubation, separate bound from free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value using competitive binding analysis software.

-

Intracellular Calcium Mobilization Assay

-

Objective: To assess the antagonist activity of this compound on NMB-induced calcium release.

-

Protocol Outline:

-

Load cells expressing NMBR with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with this compound or vehicle.

-

Stimulate the cells with NMB.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorometer or fluorescence microscope.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To evaluate the effect of this compound on NMB-induced cell proliferation.

-

Protocol Outline:

-

Seed cells (e.g., C6 glioma cells) in a 96-well plate and allow them to adhere.

-

Treat the cells with NMB in the presence or absence of this compound.

-

After a desired incubation period, add MTT ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide]) solution to each well.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

In Vivo Tumor Xenograft Studies

-

Objective: To determine the anti-tumor efficacy of this compound in an animal model.

-

Protocol Outline:

-

Implant tumor cells (e.g., C6 glioma cells or MDA-MB-231 breast cancer cells) subcutaneously into immunodeficient mice (e.g., nude mice).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle to the respective groups according to a predetermined schedule and dosage.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

General Experimental Workflow

Conclusion

Neuromedin B is a pleiotropic peptide with significant physiological roles in both health and disease. Its signaling pathway, mediated by the NMBR, represents a potential therapeutic target for a variety of conditions, including cancer. This compound has been established as a potent and selective antagonist of the NMBR, providing a valuable pharmacological tool for elucidating the functions of NMB and for exploring the therapeutic potential of NMBR antagonism. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the NMB/NMBR system and its modulation by inhibitors like this compound.

References

Methodological & Application

Application Notes and Protocols for PD 168368 in Lung Cancer Cell Growth Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PD 168368 is a potent and selective antagonist of the Neuromedin B receptor (NMB-R).[1][2] In the context of lung cancer, this compound has been demonstrated to inhibit tumor cell growth not by direct cytotoxicity, but by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] Specifically, this compound inhibits the Neuromedin B (NMB)-induced transactivation of the EGFR, a key pathway in lung cancer cell proliferation and survival.[3] This antagonistic action on the NMB-R makes this compound a valuable research tool for studying the crosstalk between G-protein coupled receptors and receptor tyrosine kinases in lung cancer. Furthermore, its ability to sensitize lung cancer cells to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib suggests a potential role in combinatorial therapeutic strategies.

These application notes provide a summary of the known effects of this compound on lung cancer cells and detailed protocols for key experiments to assess its activity.

Mechanism of Action

This compound functions as a competitive antagonist at the Neuromedin B receptor (NMB-R), with a high affinity (Ki = 15-45 nM). In lung cancer cells, the binding of the ligand Neuromedin B (NMB) to its receptor can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the activation of downstream signaling cascades that promote cell proliferation, survival, and migration. This compound blocks the initial step in this pathway by preventing NMB from binding to its receptor, thereby inhibiting the subsequent EGFR transactivation and downstream signaling. This indirect inhibition of the EGFR pathway is a key mechanism through which this compound exerts its anti-proliferative effects on lung cancer cells.

Figure 1: Mechanism of Action of this compound in Lung Cancer Cells.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound

| Compound | Target Receptor | Antagonistic Activity (Ki) | Reference |

| This compound | Neuromedin B Receptor (NMB-R) | 15-45 nM |

Table 2: Effects of this compound on Lung Cancer Cells

| Cell Line | Assay | Effect | Observation | Reference |

| NCI-H1299 | Proliferation (MTT) | Inhibition | Dose-dependent inhibition of cell proliferation. | |

| NCI-H1299 | Proliferation (MTT) | Sensitization | Increased sensitivity to the EGFR inhibitor gefitinib. | |

| NCI-H1299 | EGFR Phosphorylation | Inhibition | Inhibited NMB-induced EGFR tyrosine phosphorylation. |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the effects of this compound on lung cancer cell growth.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of lung cancer cells.

Materials:

-

Lung cancer cell line (e.g., NCI-H1299)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the lung cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Solubilization:

-

After the 4-hour incubation, add 100 µL of solubilization solution to each well.

-

Pipette up and down to ensure the formazan crystals are fully dissolved.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Figure 2: Workflow for the MTT Cell Proliferation Assay.

Western Blot for EGFR Phosphorylation

This protocol is to determine if this compound inhibits NMB-induced EGFR phosphorylation.

Materials:

-

Lung cancer cell line (e.g., NCI-H1299)

-

Serum-free culture medium

-

This compound

-

Neuromedin B (NMB)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle for 1-2 hours.

-

Stimulate the cells with NMB (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Figure 3: Workflow for Western Blot Analysis of EGFR Phosphorylation.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Lung cancer cell line

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

-

Cell Seeding:

-

Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, changing the medium with fresh treatment every 2-3 days.

-

-

Colony Staining:

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

-

Colony Counting:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

Troubleshooting

-

Low signal in Western Blot: Ensure complete cell lysis and use fresh protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times.

-

High background in Western Blot: Increase the number and duration of washes. Ensure the blocking step is sufficient.

-

Inconsistent results in MTT assay: Ensure uniform cell seeding. Avoid bubbles in the wells. Mix the solubilization solution thoroughly.

-

No colony formation in Clonogenic Assay: Ensure the initial cell seeding density is appropriate for the cell line's plating efficiency. Check for contamination.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: PD 168368 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PD 168368 in in vivo experiments. The primary focus is to address challenges related to the compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, competitive, and selective antagonist for the neuromedin B receptor (NMB-R), also known as BB1 receptor, with a Ki value ranging from 15 to 45 nM.[1][2] It exhibits significantly lower affinity for the gastrin-releasing peptide receptor (GRP-R, BB2) and the bombesin receptor subtype 3 (BRS-3). In cellular signaling, this compound has been shown to inhibit NMB-induced increases in intracellular calcium concentration.[3] At a broader level, it has been observed to suppress the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells.[1]

Q2: I am having trouble dissolving this compound for my in vivo study. Why is this happening?

This compound is known to be minimally soluble in water. This is a common challenge for many small molecule inhibitors, which are often lipophilic in nature. When a stock solution of this compound in a solvent like DMSO is diluted into an aqueous buffer for in vivo administration, the compound can precipitate out of solution due to the abrupt change in solvent polarity.

Q3: What are the recommended starting points for formulating this compound for in vivo administration?

For in vivo studies, particularly via intraperitoneal injection, two main strategies have been noted:

-

Cyclodextrin-based formulation: The use of hydroxypropyl-beta-cyclodextrin as a vehicle has been shown to significantly enhance the affinity and antagonist potency of this compound compared to a DMSO-based vehicle.

-

Co-solvent formulation: A formulation containing polyethylene glycol (PEG) has been used for intraperitoneal injection of this compound in mice. A common co-solvent mixture for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Troubleshooting Guide: Solubility Issues with this compound

Problem: My this compound precipitates out of solution upon dilution of the DMSO stock.

This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to address this, ranging from simple to more complex:

Solution 1: pH Adjustment

Solution 2: Co-solvent Systems

Using a mixture of solvents can maintain the solubility of this compound in an aqueous-based vehicle suitable for in vivo use.

-

Recommended Co-solvent Formulation: A widely used formulation for poorly soluble kinase inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Solution 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

-

Recommended Cyclodextrin: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been reported to be effective for this compound. Sulfobutylated β-CD has also been shown to greatly enhance the solubility of other tyrosine kinase inhibitors.

Solution 4: Suspension Formulation

If solubilization is not fully achievable, creating a uniform suspension is a viable alternative.

-

Recommended Suspension Vehicle: A common vehicle for suspensions is 0.5% (w/v) methylcellulose in water. This requires milling the compound to a fine powder before suspension.

Quantitative Data Summary

The following table summarizes the known solubility and formulation data for this compound.

| Parameter | Value | Reference |

| In Vitro Solubility | ||

| DMSO | 125 mg/mL (225.37 mM) | |

| In Vivo Formulation Components | ||

| Vehicle for Intraperitoneal Injection | PEG-based vehicle | |

| Vehicle for Enhanced Affinity & Potency | Hydroxypropyl-beta-cyclodextrin |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is a general method for preparing a co-solvent-based formulation suitable for many poorly soluble compounds.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile saline (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound.

-

Dissolve the this compound in DMSO to create a stock solution.

-

In a separate sterile tube, combine the PEG300 and Tween 80.

-

Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

-

Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration.

Protocol 2: Preparation of a Hydroxypropyl-beta-cyclodextrin (HP-β-CD) Formulation

This protocol outlines the steps to prepare a cyclodextrin-based formulation to enhance the solubility of this compound.

Materials:

-

This compound powder

-

Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

-

Sterile water or saline

Procedure:

-

Prepare a stock solution of HP-β-CD in sterile water or saline (e.g., 40% w/v).

-

Weigh the required amount of this compound.

-

Add the this compound powder to the HP-β-CD solution.

-

Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

-

Once dissolved, the solution can be further diluted with sterile saline or buffer to the final desired concentration for in vivo administration.

Visualizations

Signaling Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Utilizing Hydroxypropyl-Beta-Cyclodextrin with PD 168368

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of hydroxypropyl-beta-cyclodextrin (HPβCD) with the Neuromedin B receptor (NMB-R) antagonist, PD 168368.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Neuromedin B receptor (NMB-R), also known as BB1.[1][2] NMB-R is a G protein-coupled receptor (GPCR) that, upon binding to its ligand Neuromedin B (NMB), activates downstream signaling pathways.[3][4] In some cancer cell lines, NMB-R activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-survival pathways like the PI3K/AKT/mTOR cascade.[1] Therefore, while this compound directly inhibits NMB-R, its downstream effects can include the attenuation of EGFR-mediated signaling.

Q2: Why is Hydroxypropyl-Beta-Cyclodextrin (HPβCD) recommended for use with this compound?

A2: this compound has minimal solubility in water. HPβCD is a cyclic oligosaccharide that can encapsulate hydrophobic molecules like this compound within its central cavity, forming an inclusion complex. This complexation significantly increases the aqueous solubility and stability of this compound, enhancing its bioavailability and potency in in vitro and in vivo experimental systems.

Q3: What is the general principle behind preparing a this compound-HPβCD inclusion complex?

A3: The preparation of a this compound-HPβCD inclusion complex typically involves dissolving both compounds in a suitable solvent system, allowing for the formation of the complex, and then removing the solvent, often through lyophilization (freeze-drying), to obtain a solid, water-soluble powder of the complex. The key is to bring the two molecules into close proximity in a solution phase to facilitate the encapsulation of this compound by HPβCD.

Q4: Can HPβCD affect my cells independently of this compound?

A4: Yes, at certain concentrations, HPβCD can have direct effects on cells. It is known to extract cholesterol from cellular membranes, which can disrupt lipid rafts and affect membrane fluidity and receptor signaling. This can, in some cases, induce cellular stress or apoptosis. It is crucial to include a vehicle control (HPβCD alone) in your experiments to distinguish the effects of the cyclodextrin from the effects of this compound.

Q5: What are the expected downstream signaling effects of this compound treatment in cancer cells?

A5: By antagonizing the NMB-R, this compound can inhibit NMB-induced signaling. In cancer cells where NMB-R transactivates EGFR, treatment with this compound is expected to lead to a decrease in the phosphorylation of key downstream signaling proteins, including AKT and mTOR, as well as their substrates like p70S6K and 4EBP1.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound and HPβCD.

| Problem | Possible Cause(s) | Troubleshooting Steps |

| Poor Solubility of this compound-HPβCD Complex | - Incomplete complexation.- Incorrect molar ratio of this compound to HPβCD.- Inappropriate preparation method. | - Ensure thorough mixing and sufficient incubation time during complex preparation.- Perform a phase solubility study to determine the optimal molar ratio.- Try a different preparation method (e.g., co-solvent lyophilization, kneading). |

| Inconsistent or No Biological Effect of this compound | - Ineffective complexation leading to low bioavailability.- Degradation of this compound.- Incorrect dosage or incubation time.- Cell line is not responsive to NMB-R antagonism. | - Confirm complex formation using analytical techniques (e.g., DSC, FTIR).- Prepare fresh stock solutions of the complex.- Perform a dose-response and time-course experiment to determine optimal conditions.- Verify NMB-R expression in your cell line. |

| High Background or Non-Specific Effects in Cellular Assays | - High concentration of HPβCD causing cellular stress or off-target effects.- Contamination of reagents. | - Include a vehicle control with HPβCD alone at the same concentration used for the complex.- Lower the concentration of HPβCD if the vehicle control shows significant effects.- Ensure all reagents and cell cultures are sterile. |

| Difficulty Interpreting Western Blot Results for p-AKT/p-mTOR | - Weak or no signal.- High background.- Non-specific bands. | - Optimize antibody concentrations and incubation times.- Use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies).- Include positive and negative controls for pathway activation.- Ensure proper sample preparation and protein loading. |

| Precipitate Formation in Cell Culture Media | - The final concentration of the this compound-HPβCD complex exceeds its solubility in the media.- Interaction with media components. | - Ensure the final concentration of the complex is below its saturation point in the specific cell culture medium used.- Add the complex solution to the media with gentle mixing. |

III. Experimental Protocols

A. Protocol for Determining the Optimal Molar Ratio of this compound to HPβCD using Phase Solubility Studies

This protocol is based on the Higuchi and Connors method to determine the stoichiometry of the inclusion complex.

Materials:

-

This compound

-

Hydroxypropyl-beta-cyclodextrin (HPβCD)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Shaking incubator

-

0.22 µm syringe filters

-

HPLC system for quantification of this compound

Procedure:

-

Prepare a series of aqueous solutions of HPβCD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).

-

Add an excess amount of this compound to each HPβCD solution in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for 48-72 hours to ensure equilibrium is reached.

-

After incubation, allow the suspensions to settle.

-

Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved this compound.

-

Quantify the concentration of dissolved this compound in each filtered solution using a validated HPLC method.

-

Plot the concentration of dissolved this compound (y-axis) against the concentration of HPβCD (x-axis).

-

Analyze the resulting phase solubility diagram. A linear relationship (AL-type) with a slope less than 1 suggests the formation of a 1:1 soluble complex.

-

Calculate the stability constant (Ks) from the slope and the intrinsic solubility of this compound (S0) using the following equation: Ks = slope / (S0 * (1 - slope))

B. Protocol for Preparation of this compound-HPβCD Inclusion Complex (Co-solvent Lyophilization Method)

Materials:

-

This compound

-

Hydroxypropyl-beta-cyclodextrin (HPβCD)

-

Ethanol

-

Deionized water

-

Magnetic stirrer

-

Lyophilizer (freeze-dryer)

Procedure:

-

Based on the desired molar ratio (e.g., 1:1, as a starting point), weigh the appropriate amounts of this compound and HPβCD.

-

Dissolve this compound in a minimal amount of ethanol.

-

Dissolve HPβCD in deionized water.

-

Slowly add the this compound solution to the HPβCD solution while stirring continuously.

-

Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.

-

Freeze the resulting solution at -80°C.

-

Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

-

Store the lyophilized this compound-HPβCD complex in a desiccator at -20°C, protected from light.

C. Protocol for Cell Treatment and Western Blot Analysis of p-AKT and p-mTOR

Materials:

-

Cancer cell line of interest (e.g., NCI-H1299)

-

Complete cell culture medium

-

This compound-HPβCD complex stock solution (dissolved in sterile PBS or cell culture medium)

-

HPβCD vehicle control solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-p-mTOR Ser2448, anti-total mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Prepare serial dilutions of the this compound-HPβCD complex in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

-

Prepare a vehicle control with HPβCD at a concentration equivalent to the highest concentration used for the complex.

-

Include a positive control (e.g., treatment with a known activator of the AKT/mTOR pathway like EGF) and a negative control (untreated cells).

-

Remove the old medium from the cells and add the treatment media.

-

Incubate for the desired time (e.g., 2, 6, 24 hours).

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-